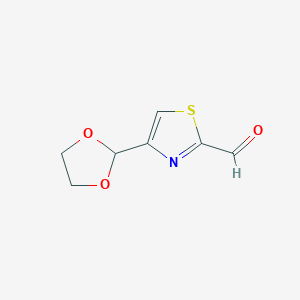

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

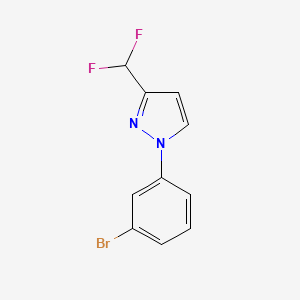

The compound “4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde” is a complex organic molecule that contains a 1,3-dioxolane ring, a 1,3-thiazole ring, and an aldehyde group . The 1,3-dioxolane ring is a type of acetal, a functional group characterized by two single-bonded oxygen atoms attached to the same carbon atom . The 1,3-thiazole ring is a type of heterocycle, a ring structure that contains atoms of at least two different elements. In this case, the ring contains both carbon and nitrogen atoms. The aldehyde group consists of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group, which here is the rest of the molecule.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,3-dioxolane and 1,3-thiazole rings would contribute to the rigidity of the molecule, while the aldehyde group would likely be a site of reactivity .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The aldehyde group is typically quite reactive and could undergo a variety of reactions, including nucleophilic addition and oxidation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

- 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is involved in the synthesis of new thiazole derivatives. Sinenko et al. (2017) explored the synthesis of isomeric chloromethyl derivatives of 1,3-thiazole, including compounds similar to this compound, and studied their nucleophilic substitution reactions to obtain new low-molecular weight aldehydes (Sinenko et al., 2017).

Asymmetric Synthesis

- In the field of asymmetric synthesis, Du et al. (1995) successfully synthesized novel C-nucleosides using a similar compound, demonstrating the potential of such derivatives in synthesizing complex organic molecules (Du et al., 1995).

Application in Analytical Chemistry

- Zhou et al. (1998) utilized a compound related to this compound in the synthesis of 3-Benzoylindolizine-5-carbaldehydes, which could be used as derivatization reagents for amino compounds in High-Performance Capillary Electrophoresis (HPCE), highlighting its application in analytical techniques (Zhou et al., 1998).

Catalysis and Reaction Studies

- Zaharia et al. (2008) conducted a study on the condensation reaction of a similar thiazole derivative, contributing to the understanding of its behavior in organic reactions and its potential use as a catalyst or reactant in chemical syntheses (Zaharia et al., 2008).

Pharmaceutical Chemistry

- Xiang et al. (1995) synthesized novel C-nucleosides using a compound structurally related to this compound, indicating its potential utility in the development of new pharmaceutical compounds (Xiang et al., 1995).

Material Chemistry

- Deutsch et al. (2007) explored the acid-catalyzed condensation of glycerol with compounds including 1,3-dioxolane derivatives, aiming to produce novel platform chemicals. This study showcases the broader applicability of 1,3-dioxolane derivatives in material chemistry (Deutsch et al., 2007).

Antimicrobial and Biological Activity

- Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles, related to this compound, and evaluated their antimicrobial, anti-inflammatory, and analgesic activities. This indicates the potential biological and therapeutic applications of such compounds (Abdel-Wahab et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c9-3-6-8-5(4-12-6)7-10-1-2-11-7/h3-4,7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJFFPVNMMDWDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CSC(=N2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B2760376.png)

![Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2760377.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2760378.png)

![10-ethoxy-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2760386.png)

![3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2760387.png)

![N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2760390.png)

![(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid](/img/structure/B2760395.png)